Methyl 2-methoxy-4-((3as,4s,6s,7ar)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoate
Description
Methyl 2-methoxy-4-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoate is a boron-containing ester characterized by a complex bicyclic dioxaborole core. This compound features a benzoate ester moiety substituted with a methoxy group at the 2-position and a chiral dioxaborole ring at the 4-position. The stereochemistry of the dioxaborole ring (3aS,4S,6S,7aR) is critical to its spatial arrangement and reactivity, influencing its interactions in synthetic or biological contexts . Boron-containing compounds like this are of interest due to their utility in cross-coupling reactions, medicinal chemistry, and materials science.
Properties
IUPAC Name |
methyl 2-methoxy-4-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BO5/c1-18(2)11-8-15(18)19(3)16(9-11)24-20(25-19)12-6-7-13(17(21)23-5)14(10-12)22-4/h6-7,10-11,15-16H,8-9H2,1-5H3/t11-,15-,16+,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUBGMVYNUHFBD-ICSUNMLXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C4=CC(=C(C=C4)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)C4=CC(=C(C=C4)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-methoxy-4-((3as,4s,6s,7ar)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoate (CAS No. 2304631-58-9) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H25BO5
- Molecular Weight : 344.21 g/mol
- Structure : The compound features a methoxy group and a dioxaborole moiety which are significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- β-lactamase Inhibition : Recent studies have shown that compounds similar to methyl 2-methoxy-4-benzoate can inhibit β-lactamase enzymes in Gram-negative bacteria. These enzymes are responsible for antibiotic resistance by hydrolyzing β-lactam antibiotics. The cyclic boronate structure is believed to covalently bind to the active site serine residue of the enzyme .
- Antimicrobial Properties : The compound exhibits broad-spectrum antimicrobial activity against a range of bacterial strains. Its effectiveness varies depending on the structural modifications made to the boron-containing moiety .
- Potential Anticancer Activity : Preliminary studies suggest that similar boron compounds may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways .
Biological Activity Data
| Activity Type | Target Organism/Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| β-lactamase Inhibition | KPC-type β-lactamase | 0.5 | |
| Antimicrobial Activity | Klebsiella pneumoniae | <32 | |
| Cytotoxicity | Various cancer cell lines | TBD |
Case Studies
-
β-lactamase Inhibitor Study :
In a study investigating the inhibition of class A KPC-type β-lactamases, methyl 2-methoxy-4-benzoate demonstrated potent inhibition with an IC50 value of 0.5 µM when combined with meropenem. This suggests its potential as an adjuvant therapy in treating resistant infections . -
Antimicrobial Efficacy :
A series of experiments conducted on various bacterial strains highlighted the compound's ability to inhibit growth in Klebsiella pneumoniae, a common pathogen associated with hospital-acquired infections. The results indicated significant antimicrobial activity at concentrations lower than 32 µg/mL . -
Cytotoxicity Assays :
Initial cytotoxicity assays against several cancer cell lines showed promising results, indicating that the compound may induce apoptosis through mechanisms that require further investigation .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Boron-Containing Compounds
- Key Observations :
Physical and Spectral Properties
Table 3: Comparative Physical/Spectral Data
‡Inferred from structurally related compounds in .
- Key Observations: The target’s optical rotation ([α]D²⁰ = −4°) reflects its chiral center, absent in non-stereospecific analogs (e.g., ). Aromatic proton shifts vary based on electron-donating/withdrawing substituents (e.g., methoxy vs. bromophenyl in ).
Stability and Reactivity
- Hydrolytic Stability : The dioxaborole ring’s fused bicyclic structure (3a,5,5-trimethyl) likely enhances stability against hydrolysis compared to simpler boronate esters (e.g., ) .
- Reactivity in Cross-Couplings : The electron-rich methoxy group may direct electrophilic substitution, while the boronate ester facilitates Suzuki-Miyaura couplings, akin to tetramethyldioxaborolane derivatives .
Q & A
Q. What are the key synthetic methodologies for preparing Methyl 2-methoxy-4-(dioxaborolyl)benzoate, and what intermediates are critical?
The synthesis typically involves multi-step protocols, starting with halogenated benzoate precursors (e.g., 4-bromo-3-methoxybenzoate derivatives) and boron-containing reagents like bis(pinacolato)diboron. Key intermediates include the halogenated benzoate and the dioxaborolane adduct formed via Suzuki-Miyaura cross-coupling or direct boronation. Reaction conditions often require palladium catalysts (e.g., Pd(PPh₃)₄), anhydrous solvents (tetrahydrofuran or toluene), and inert atmospheres to prevent boron oxidation .
Q. How does the dioxaborolane moiety influence the compound’s reactivity in cross-coupling reactions?
The dioxaborolane group acts as a stable boronate source, enabling participation in Suzuki-Miyaura reactions. Its electron-deficient boron center facilitates transmetalation with palladium catalysts, while the methoxy and methyl groups on the dioxaborolane ring enhance steric stability, reducing undesired side reactions. This moiety’s rigidity also improves regioselectivity in aryl-aryl bond formation .
Q. What analytical techniques are essential for characterizing this compound’s purity and stereochemistry?
- X-ray crystallography : Resolves stereochemical details of the hexahydro-4,6-methanobenzo[d]dioxaborole core (e.g., confirming 3a,4,6,7aR configuration) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy groups), while ¹¹B NMR confirms boron coordination .
- HPLC-MS : Validates purity and molecular weight, critical for biological studies .
Advanced Questions
Q. How can stereochemical integrity be maintained during synthesis, given the compound’s complex bicyclic framework?
The hexahydro-4,6-methanobenzo[d]dioxaborole core’s stereochemistry is highly sensitive to reaction conditions. Strategies include:
Q. What are the optimal conditions for Suzuki-Miyaura coupling involving this compound, and how do byproducts arise?
| Parameter | Optimal Condition | Byproduct Source |
|---|---|---|
| Catalyst | Pd(OAc)₂ with SPhos ligand | Ligand degradation at high temps |
| Solvent | Dioxane/H₂O (3:1) | Hydrolysis of boronate in polar media |
| Base | Cs₂CO₃ | Base-sensitive ester groups |
| Temperature | 80–90°C | Boron oxidation under prolonged heating |
Byproducts include deboronated aryl species and ester-hydrolyzed derivatives, mitigated via strict anhydrous conditions and rapid workup .
Q. How should researchers address conflicting toxicity data between this compound and structural analogs?
While some dioxaborolanes show acute toxicity (Category 4 for inhalation/dermal exposure), others lack hazard data. Contradictions arise from substituent effects:
- Methoxy groups : Reduce volatility, lowering inhalation risk.
- Methylhexahydro core : Enhances metabolic stability, potentially reducing oral toxicity.
Recommendations: - Conduct in vitro cytotoxicity assays (e.g., HepG2 cell lines) before in vivo studies.
- Use gloveboxes for air-sensitive steps and NIOSH-approved respirators during bulk handling .
Q. How can discrepancies in reactivity between this compound and its pinacol boronate analogs be reconciled?
Pinacol boronate esters typically exhibit faster transmetalation but lower thermal stability. In contrast, the hexahydro-4,6-methanobenzo[d]dioxaborole’s rigid structure slows hydrolysis but may reduce coupling efficiency with sterically hindered partners. To resolve discrepancies:
Q. What strategies validate the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Q. What are emerging applications in drug discovery, and how does this compound compare to newer boronate scaffolds?
| Application | Advantage Over Alternatives | Limitation |
|---|---|---|
| Protease inhibition | Enhanced boron-leaving group ability | Susceptibility to off-target binding |
| Antibacterial agents | Improved membrane permeability | Moderate metabolic stability |
| PET imaging probes | Rapid ¹⁸F-incorporation via boronate | Requires specialized radiochemistry |
Future directions include covalent warhead development and boron neutron capture therapy (BNCT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
